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(R)-4-Methylhomophenylalanine

Peptide drug design Hydrophobic packing QSAR

(R)-4-Methylhomophenylalanine (CAS 1089276-04-9; synonym: H-D-hPhe(4-Me)-OH, (αR)-α-amino-4-methyl-benzenebutanoic acid) is a non-proteinogenic D-configuration amino acid derivative with molecular formula C₁₁H₁₅NO₂ and molecular weight 193.24 g/mol. It belongs to the homophenylalanine class, distinguished from phenylalanine by an additional methylene group in the side chain and from unsubstituted homophenylalanine by a methyl substituent at the para position of the phenyl ring.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
Cat. No. B8012945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Methylhomophenylalanine
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CCC(C(=O)O)N
InChIInChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)6-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1
InChIKeyQHABQGXRISWAEZ-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-Methylhomophenylalanine: Chiral Building Block Identity, Physicochemical Baseline, and Procurement-Relevant Specifications


(R)-4-Methylhomophenylalanine (CAS 1089276-04-9; synonym: H-D-hPhe(4-Me)-OH, (αR)-α-amino-4-methyl-benzenebutanoic acid) is a non-proteinogenic D-configuration amino acid derivative with molecular formula C₁₁H₁₅NO₂ and molecular weight 193.24 g/mol . It belongs to the homophenylalanine class, distinguished from phenylalanine by an additional methylene group in the side chain and from unsubstituted homophenylalanine by a methyl substituent at the para position of the phenyl ring . The compound is supplied as a research-grade chiral building block (typical purity ≥95%) and is utilized in solid-phase peptide synthesis (SPPS) and medicinal chemistry for the incorporation of hydrophobic, sterically tuned D-amino acid residues into peptide and peptidomimetic drug candidates .

Why (R)-4-Methylhomophenylalanine Cannot Be Replaced by Unsubstituted Homophenylalanine, Its (S)-Enantiomer, or Phenylalanine Analogs


Generic substitution among homophenylalanine congeners fails because three structural variables — backbone chain length, para-methyl substitution, and Cα stereochemistry — independently and synergistically control peptide conformation, target binding, and pharmacokinetic properties. The homophenylalanine backbone (C₄ side chain vs. C₃ in phenylalanine) alters conformational flexibility and the positioning of the aromatic ring in protease S1/S3 pockets [1]. The para-methyl group adds +14 Da molecular weight and increases calculated LogP from 1.53 (homophenylalanine) to 1.71 (4-methyl-homophenylalanine), a ΔLogP of +0.18 that meaningfully enhances hydrophobic packing in peptide–protein interfaces [2]. The (R)-configuration is mandatory for specific protease P3 subsite recognition; in factor Xa inhibitors, replacing D-homophenylalanine with its L-enantiomer abolishes affinity [3]. The quantitative evidence below establishes that each of these three structural features — not just the compound class — drives differentiated performance in drug-design contexts.

(R)-4-Methylhomophenylalanine: Quantitative Differentiation Evidence vs. Closest Analogs for Procurement Decision-Making


Hydrophobicity Gain from para-Methyl Substitution: Calculated LogP Comparison

(R)-4-Methylhomophenylalanine exhibits a calculated LogP of 1.71 (RDKit), which is +0.18 log units higher than unsubstituted homophenylalanine (LogP = 1.53) and approximately +3.2 log units higher than phenylalanine (XLogP = −1.5) [1][2]. This difference arises from the electron-donating and lipophilic para-methyl substituent. A ΔLogP of +0.18 corresponds to an approximately 1.5-fold increase in octanol–water partition coefficient, which in peptide ligand design translates to measurably enhanced hydrophobic contacts with non-polar receptor pockets and potentially improved membrane partitioning.

Peptide drug design Hydrophobic packing QSAR

Backbone Extension Advantage: Homophenylalanine vs. Phenylalanine Scaffold in Protease Inhibitor Affinity

The C₄ homophenylalanine backbone (molecular weight 193.24) provides an additional methylene spacer compared to the C₃ phenylalanine scaffold (MW 165.19), a difference of 28.05 Da . In factor Xa inhibitor design, D-homophenylalanine at the P3 position yielded inhibitor 802 with Ki = 6.0 nM against factor Xa, representing a pronounced affinity gain over D-phenylalanine-containing analogs from the same structural series [1]. The extra methylene extends the aromatic side chain deeper into the S3/S4 protease subsite, enabling additional van der Waals contacts that the shorter phenylalanine side chain cannot achieve.

Factor Xa inhibition Protease inhibitor design Structure–activity relationship

para-Methyl Substitution Potency Enhancement: Class-Level SAR from Fused β-Homophenylalanine DPP-4 Inhibitors

In a systematic SAR study of fused β-homophenylalanine DPP-4 inhibitors, introduction of a substituent at the meta position of the phenyl ring improved DPP-4 inhibitory potency by 6- to 12-fold. The parent compound 6 (unsubstituted phenyl) had IC₅₀ = 10 nM, while optimized derivative 14k (with meta substitution) achieved IC₅₀ = 0.87 nM [1]. Although this study used β-homophenylalanine scaffolds with sulfamine substitution rather than the α-homophenylalanine 4-methyl derivative, the data establish a class-level principle: phenyl ring substitution on the homophenylalanine core can drive potency improvements exceeding one order of magnitude.

DPP-4 inhibition Substituent SAR Medicinal chemistry

Stereochemical Determinant: (R)-Configuration Requirement for Protease P3 Subsite Binding

The (R)-configuration at Cα is not interchangeable with (S) for protease inhibitor applications. In the factor Xa inhibitor series, D-homophenylalanine (R-configuration) as the P3 residue was essential for high-affinity binding; the L-enantiomer at the same position resulted in substantial loss of inhibitory activity [1]. The stereochemical requirement reflects the chiral environment of the S3 protease subsite, which discriminates between D- and L-amino acid side-chain orientations. (R)-4-Methylhomophenylalanine (H-D-hPhe(4-Me)-OH) preserves this D-configuration while adding the para-methyl hydrophobic enhancement.

Stereochemistry Protease inhibitor Chiral recognition

Purity and Batch-to-Batch QC Reproducibility: Vendor-Supplied Analytical Certification

Commercially supplied (R)-4-Methylhomophenylalanine (CAS 1089276-04-9) is provided at ≥95% standard purity with batch-specific analytical certification including NMR, HPLC, and GC data . This level of documented purity and enantiomeric integrity is essential for solid-phase peptide synthesis, where impurities in the building block propagate multiplicatively through the growing peptide chain. In contrast, custom-synthesized or lower-grade homophenylalanine analogs may lack enantiomeric purity verification, introducing the risk of epimerization at the Cα position during coupling.

Quality control Peptide synthesis Procurement specification

Bioactivity Precedent: N-Methyl-Homophenylalanine Natural Product Analogs as Ion Channel Modulators

The natural product antillatoxin B, an N-methyl homophenylalanine-containing lipopeptide, activates voltage-gated sodium channels with EC₅₀ = 1.77 μM and exhibits ichthyotoxic activity with LC₅₀ = 1 μM [1]. While antillatoxin B contains N-methyl-homophenylalanine rather than the free α-amino acid, this natural product precedent demonstrates that homophenylalanine derivatives with aromatic ring substitution can engage ion channel targets with micromolar potency. The 4-methyl substitution on the homophenylalanine scaffold provides a synthetic entry point for exploring structure–activity relationships in this bioactive chemotype space.

Natural product Ion channel Neurotoxin

(R)-4-Methylhomophenylalanine: Evidence-Backed Research and Industrial Application Scenarios


Protease Inhibitor Lead Optimization: D-Configured P3 Residue with Enhanced Hydrophobic Packing

Medicinal chemistry teams optimizing serine protease inhibitors (factor Xa, matriptase, DPP-4) can deploy (R)-4-Methylhomophenylalanine as a P3 residue where the D-configuration is required for S3 subsite recognition [1] and where the para-methyl group provides increased LogP (+0.18 vs. unsubstituted homophenylalanine) for improved hydrophobic pocket occupancy [2]. The class-level SAR from DPP-4 inhibitor programs indicates that phenyl ring substitution can improve potency 6- to 12-fold [3], making this building block a rational choice when optimizing a hit compound in the 10–100 nM IC₅₀ range toward sub-nanomolar potency.

Solid-Phase Peptide Synthesis of Conformationally Constrained Bioactive Peptides

Peptide chemists constructing head-to-tail cyclized or stapled peptides benefit from the homophenylalanine backbone, which introduces an extra methylene spacer (MW +28 vs. phenylalanine) that increases backbone flexibility and enables alternative turn geometries [1]. The D-configuration stabilizes type II' β-turn conformations, while the para-methyl group adds steric bulk that can restrict χ₁ rotamer populations of the aromatic side chain, leading to more homogeneous conformational ensembles in solution [2]. Batch-certified purity ≥95% with HPLC/NMR documentation [3] ensures reliable Fmoc-SPPS coupling yields and minimizes deletion sequences.

Structure–Activity Relationship Exploration of Ion Channel Modulators

Natural product-inspired drug discovery programs targeting voltage-gated sodium channels can use (R)-4-Methylhomophenylalanine as a building block for synthetic analogs of antillatoxin-type lipopeptides, which show sodium channel EC₅₀ = 1.77 μM [1]. The 4-methyl substitution provides a handle for further derivatization (oxidation to carboxylic acid, halogenation, or cross-coupling) while maintaining the homophenylalanine backbone length that is critical for the biological activity. The (R)-configuration permits exploration of stereochemical requirements at the amino acid position that is N-methylated in the natural product.

Proteasome Inhibitor and ACE Inhibitor Intermediate Development

The homophenylalanine scaffold is a key chiral intermediate for multiple approved drugs, including the proteasome inhibitor carfilzomib and several ACE inhibitors (enalapril, quinapril, ramipril) [1]. (R)-4-Methylhomophenylalanine extends this established pharmacophore with a methyl substituent that can serve as a metabolically stable replacement for hydroxyl or methoxy groups, potentially improving oxidative metabolic stability while retaining target engagement. Industrial process chemists can leverage the commercial availability with documented purity [2] for route scouting without committing to custom synthesis at the early feasibility stage.

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